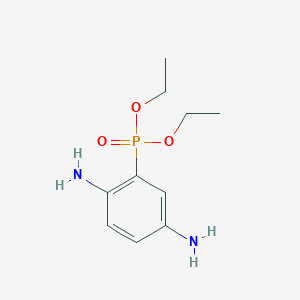
Methyl4-O-Methyl-D-glucuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-O-methyl-D-glucuronate is a derivative of D-glucuronic acid, a glucose derivative. This compound is characterized by the presence of a methyl group at the 4-O position of the glucuronic acid moiety. It is commonly used in biochemical and proteomics research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-O-methyl-D-glucuronate can be synthesized through various chemical and enzymatic methods. One common method involves the methylation of D-glucuronic acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .
Industrial Production Methods
Industrial production of Methyl 4-O-methyl-D-glucuronate often involves the use of biocatalysis. Enzymes such as α-glucuronidase and gluco-oligosaccharide oxidase are employed to convert glucuronoxylans, a component of wood and agricultural biorefineries, into Methyl 4-O-methyl-D-glucuronate. This method is preferred due to its high efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-O-methyl-D-glucuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-O-methyl-D-glucaric acid.
Reduction: Reduction reactions can convert it back to its parent glucuronic acid derivative.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: 4-O-methyl-D-glucaric acid
Reduction: D-glucuronic acid derivatives
Substitution: Various substituted glucuronic acid derivatives
Scientific Research Applications
Methyl 4-O-methyl-D-glucuronate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in liver disease and hyperlipidemia.
Mechanism of Action
The mechanism of action of Methyl 4-O-methyl-D-glucuronate involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for α-glucuronidase, leading to the release of glucuronic acid derivatives. This interaction plays a crucial role in various metabolic pathways, including the detoxification of endogenous and exogenous substances .
Comparison with Similar Compounds
Methyl 4-O-methyl-D-glucuronate can be compared with other glucuronic acid derivatives, such as:
4-O-methyl-D-glucaric acid: Similar in structure but differs in its oxidation state.
D-glucuronic acid: The parent compound, lacking the methyl group at the 4-O position.
Methyl D-glucuronate: Similar but without the additional methyl group at the 4-O position.
Conclusion
Methyl 4-O-methyl-D-glucuronate is a versatile compound with significant applications in various fields of scientific research. Its unique structural properties and reactivity make it a valuable tool in the study of carbohydrate chemistry, enzyme activity, and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2,4,5-trihydroxy-3-methoxy-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7/c1-14-7(5(11)4(10)3-9)6(12)8(13)15-2/h3-7,10-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGDKKXNJBVMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C=O)O)O)C(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)

![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)


![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

